9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride

Asymmetric Catalysis Heterogeneous Catalysis Chiral Diene Ligands

9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride (CAS 34668-52-5) is the hydrochloride salt of a chiral, bicyclic secondary amine belonging to the homotropane (9-azabicyclo[3.3.1]nonane) family. The (1R,5R) enantiomer bears a bridged nitrogen atom at the 9-position and a conjugated 2,6-diene system, yielding a rigid, C₂-symmetric scaffold with a molecular weight of 157.64 g/mol and a predicted pKa of 9.07 for the free base.

Molecular Formula C8H12ClN
Molecular Weight 157.64 g/mol
Cat. No. B12107185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[3.3.1]nona-2,6-diene;hydrochloride
Molecular FormulaC8H12ClN
Molecular Weight157.64 g/mol
Structural Identifiers
SMILESC1C=CC2CC=CC1N2.Cl
InChIInChI=1S/C8H11N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1-3,6-9H,4-5H2;1H
InChIKeyYUMUZUGVHYEVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Azabicyclo[3.3.1]nona-2,6-diene Hydrochloride – Core Scaffold Identity and Procurement-Relevant Characteristics


9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride (CAS 34668-52-5) is the hydrochloride salt of a chiral, bicyclic secondary amine belonging to the homotropane (9-azabicyclo[3.3.1]nonane) family. The (1R,5R) enantiomer bears a bridged nitrogen atom at the 9-position and a conjugated 2,6-diene system, yielding a rigid, C₂-symmetric scaffold with a molecular weight of 157.64 g/mol and a predicted pKa of 9.07 for the free base . Commercially supplied at ≥95% purity, this compound is employed as a versatile chiral building block in medicinal chemistry, asymmetric catalysis, and natural-product synthesis .

Why Generic Substitution of 9-Azabicyclo[3.3.1]nona-2,6-diene Hydrochloride Risks Synthetic and Functional Divergence


The 9-azabicyclo[3.3.1]nona-2,6-diene hydrochloride cannot be freely interchanged with close structural analogs because its differentiated combination of a bridgehead nitrogen, a conjugated diene, and the hydrochloride salt form governs its reactivity, immobilization capability, and pharmacological profile in ways that saturated, N-protected, carbocyclic, or tropane-based analogs do not replicate [1]. For instance, the 2,6-diene motif enables transannular additions and Diels–Alder reactions that the saturated 9-azabicyclo[3.3.1]nonane cannot undergo, while the free NH (unprotected) nitrogen permits both facile immobilization onto silica and subsequent N-functionalization that the N-tosyl or N-methyl congeners preclude [2]. Moreover, homotropane derivatives exhibit ~100-fold lower dopamine-transporter affinity than their tropane (8-azabicyclo[3.2.1]octane) counterparts, so substituting the homotropane scaffold with a tropane scaffold yields fundamentally different biological readouts [3].

9-Azabicyclo[3.3.1]nona-2,6-diene Hydrochloride – Comparative Quantitative Evidence for Scientific Selection


Covalent Immobilization onto Silica: Aza-Diene Enables Heterogeneous Catalyst Recycling Unavailable to the Carbocyclic Analog

The bridgehead nitrogen of the 9-azabicyclo[3.3.1]nona-2,6-diene scaffold provides a covalent-anchoring point for immobilization onto silica, a feature entirely absent in the all-carbon bicyclo[3.3.1]nona-2,6-diene analog. When employed as a chiral diene ligand in Rh-catalyzed asymmetric 1,2-addition of arylboronic acids to N-tosylarylimines, the immobilized 9-aza catalyst delivered enantioselectivities up to 97% ee and was reused over five cycles without significant loss of yield or enantioselectivity [1]. In contrast, the carbocyclic bicyclo[3.3.1]nona-2,6-diene ligand lacks the nitrogen tether and can only operate under homogeneous conditions, precluding facile catalyst recovery and reuse [2].

Asymmetric Catalysis Heterogeneous Catalysis Chiral Diene Ligands

Dopamine Transporter Affinity: Homotropane Scaffold Is ~100-Fold Less Potent Than Tropane Analogs, Demonstrating Scaffold-Level Pharmacological Divergence

A series of 9-methyl-3β-phenyl-2-substituted-9-azabicyclo[3.3.1]nonane (homotropane) derivatives were evaluated for in vitro binding affinity at the dopamine transporter (DAT) in rat caudate-putamen tissue. The homotropane derivatives displayed Ki values of 2–14 μM, which is approximately 100-fold lower affinity than cocaine and other tropane (8-azabicyclo[3.2.1]octane) analogs, whose Ki values fall in the 20–140 nM range [1]. This large affinity gap demonstrates that the expanded homotropane ring system is fundamentally discriminated by the DAT binding pocket relative to the tropane scaffold, making the two scaffolds non-interchangeable for CNS-targeting programs.

Dopamine Transporter Cocaine Binding Site Structure–Activity Relationship

Transannular Reactivity of the 2,6-Diene System: Exclusive Access to 2-Thia-6-aza-adamantane Tricyclic Scaffolds Not Accessible from the Saturated Analog

The conjugated 2,6-diene moiety of 9-azabicyclo[3.3.1]nona-2,6-diene enables transannular addition of sulfur dichloride to its N-benzenesulfonyl and N-formyl derivatives, directly yielding the tricyclic 2-thia-6-aza-adamantane dichloride intermediates 12 and 13 [1]. This transannular SCl₂ addition is sterically and electronically dependent on the diene geometry and cannot be performed on the saturated 9-azabicyclo[3.3.1]nonane, which lacks the requisite olefinic proximity. The resulting 2-thia-6-aza-adamantane derivatives 14–19 represent a unique heteroadamantane class that is inaccessible from the saturated analog.

Transannular Cyclization Heteroadamantane Synthesis Polycyclic Scaffold Construction

Hydrochloride Salt vs. Free Base: Enhanced Bench Stability and Direct Use in Aqueous or Protic Reaction Media

The free base of 9-azabicyclo[3.3.1]nona-2,6-diene (CAS 34668-51-4) is an oil with a boiling point of 205 °C (predicted) and a pKa of 9.07, indicating significant basicity and potential for air oxidation or carbonate formation upon storage . The hydrochloride salt (CAS 34668-52-5) is a solid at ambient temperature, supplied at 95% purity, with defined GHS classification (H302, H315, H319, H335), enabling standardized handling, weighing, and storage protocols . When the free base is procured and used, additional neutralization and drying steps are required before reactions sensitive to moisture or CO₂; the hydrochloride salt can be directly employed in aqueous or protic media or liberated in situ with a stoichiometric amount of base.

Salt Form Selection Bench Stability Aqueous Compatibility

High-Confidence Application Scenarios for 9-Azabicyclo[3.3.1]nona-2,6-diene Hydrochloride Based on Quantitative Differentiation Evidence


Immobilized Chiral Diene Ligand Development for Asymmetric Heterogeneous Catalysis

The bridgehead nitrogen of the (1R,5R)-9-azabicyclo[3.3.1]nona-2,6-diene scaffold enables covalent tethering to mesoporous silica, yielding recyclable heterogeneous Rh-diene catalysts that maintain up to 97% ee over five consecutive runs [1]. This scenario is ideally suited for process chemistry groups that require catalyst reuse to reduce cost per turnover, a capability that the nitrogen-free bicyclo[3.3.1]nona-2,6-diene cannot provide [1].

Synthesis of 2-Thia-6-aza-adamantane Derivatives via Transannular Cyclization

The 2,6-diene functionality undergoes transannular addition with sulfur dichloride to construct the 2-thia-6-aza-adamantane tricyclic core—a heteroadamantane scaffold with potential as a rigid, three-dimensional fragment in fragment-based drug discovery [2]. This transformation is exclusive to the diene-containing scaffold and cannot be replicated using the saturated 9-azabicyclo[3.3.1]nonane [2].

DAT-Inert Scaffold for CNS Probe Design Where Tropane-Related Off-Target Activity Must Be Avoided

Homotropane derivatives exhibit Ki values of 2–14 μM at the dopamine transporter, approximately 100-fold weaker than tropane-based ligands (Ki 20–140 nM) [3]. This low intrinsic DAT affinity makes the 9-azabicyclo[3.3.1]nonane scaffold a preferred starting point for CNS-targeted probe or lead series where DAT engagement is an exclusion criterion, whereas the tropane scaffold would generate confounding DAT activity [3].

Standardized Chiral Building Block for Multi-Step Enantioselective Syntheses Requiring Solid-Phase Handling

As a crystalline hydrochloride salt with ≥95% purity and a defined three-year shelf life at room temperature, the compound is weighable, storable, and directly usable in automated synthesis platforms without pre-neutralization . It has been employed as the starting material for enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione, a versatile chiral building block [4]. This logistical advantage over the free-base oil is critical for medicinal chemistry groups operating parallel synthesis or library production workflows.

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